5,6-O-Isopropylidene-L-gulono-1,4-lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

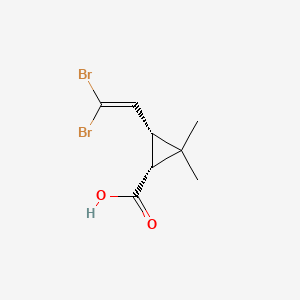

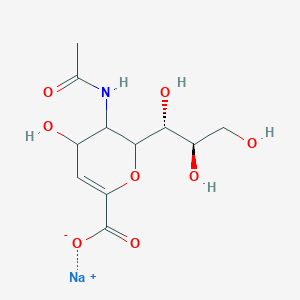

5,6-O-Isopropylidene-L-gulono-1,4-lactone is a useful research compound. Its molecular formula is C₉H₁₄O₆ and its molecular weight is 218.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry : This compound is used in the synthesis of various derivatives and analogs. For instance, Gireaud et al. (2006) detailed the synthesis of 6-amino-6-deoxy derivatives from corresponding glycono-1,4-lactones, which required 5,6-O-Isopropylidene-L-gulono-1,4-lactone as a precursor (Gireaud et al., 2006). Copeland and Stick (1978) described its conversion from aldohexoses and their derivatives (Copeland & Stick, 1978).

Vitamin C Chemistry : Vekemans et al. (2010) explored its use in the synthesis of Vitamin-C and isovitamin-C-derived chemistry, highlighting its role in the formation of enantiomeric butenolides (Vekemans et al., 2010). Hulyalkar and Jones (1963) synthesized L-Arabinose-5-C14 using this compound, showing its utility in radiochemical synthesis (Hulyalkar & Jones, 1963).

Polyurethane Synthesis : Yamanaka and Hashimoto (2002) used it in the synthesis of new hydrolyzable polyurethanes, demonstrating its application in polymer chemistry (Yamanaka & Hashimoto, 2002).

Amino Derivatives Synthesis : Crawford (1981) reviewed its role in synthesizing various amino derivatives, highlighting its versatility in organic synthesis (Crawford, 1981).

Medical and Biological Applications : Wolucka and Communi (2006) discovered that Mycobacterium tuberculosis possesses an enzyme for synthesizing vitamin C, using L-gulono-1,4-lactone as a substrate. This highlights its potential role in understanding bacterial metabolism and pathogenesis (Wolucka & Communi, 2006).

Mechanism of Action

Target of Action

It is known to be a valuable compound in the biomedical industry, utilized in the research and development of pharmaceutical drugs targeting various diseases .

Mode of Action

It is a reagent for chemical synthesis , and it’s a useful starting material for the synthesis of an array of compounds modified in the 2 and 3 positions .

Result of Action

5,6-O-Isopropylidene-L-gulono-1,4-lactone has been reported to have potent cytotoxic activity. It is able to inhibit the growth of cancer cells and induce apoptosis in human cell lines .

Properties

IUPAC Name |

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTPPVKRHGNFKM-BNHYGAARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662043 |

Source

|

| Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94697-68-4 |

Source

|

| Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 5,6-O-Isopropylidene-L-gulono-1,4-lactone a suitable building block for biodegradable polymers?

A1: this compound is a derivative of L-gulonic acid, which itself stems from L-ascorbic acid (vitamin C). [] This makes it a readily available and bio-based starting material. The molecule possesses two hydroxyl groups that can react with diisocyanates to form polyurethanes. [] The presence of the lactone ring in the structure is crucial. After polymerization, the resulting polyurethane contains hydrolytically labile ester linkages within its backbone, enabling its degradation under physiological conditions. []

Q2: How does the hydrolysis rate of polyurethanes synthesized from this compound compare to similar compounds?

A2: Research indicates that polyurethanes synthesized from this compound demonstrate a faster hydrolysis rate compared to polyurethanes derived from methyl β-D-glucofuranosidurono-6,3-lactone under similar conditions (phosphate buffer solution, pH 8.0, 27°C). [] This suggests that the specific structure of the this compound-derived monomer contributes to enhanced hydrolytic degradability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)

![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)